Grepafloxacin - 146863-02-7

Grepafloxacin

Catalog Number: EVT-1204047
CAS Number: 146863-02-7
Molecular Formula: C19H22FN3O3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Grepafloxacin, also known as raxar, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Grepafloxacin is a drug which is used for treatment of adults with mild to moderate infections caused by susceptible strains of haemophilus influenzae, streptococcus pneumoniae, or moraxella catarrhalis. Grepafloxacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Grepafloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, grepafloxacin is primarily located in the cytoplasm and membrane (predicted from logP).
Grepafloxacin is a member of quinolines, a quinolone antibiotic and a fluoroquinolone antibiotic.
Grepafloxacin is an oral broad-spectrum quinoline antibacterial agent used to treat bacterial infections. Due to the QTc-prolonging potential, as indicated by the changes in the QT interval on the electrocardiogram, and the risk for cardiovascular adverse events, grepafloxacin was withdrawn in the United States.
Classification

Grepafloxacin is classified as a fluoroquinolone antibiotic. This class of drugs works by inhibiting bacterial enzymes critical for DNA replication and repair, specifically targeting topoisomerase II (DNA gyrase) and topoisomerase IV. Its chemical formula is C19H22FN3O3, with a molar mass of approximately 359.401 g/mol .

Synthesis Analysis

The synthesis of grepafloxacin involves several key steps that modify a quinolone precursor into the final product. The synthetic pathway can be summarized as follows:

  1. Starting Material: The synthesis begins with a carboxylic acid derivative.
  2. Formation of Dimethyloxazoline: The carboxylic acid is converted to its dimethyloxazoline derivative through reaction with aminomethyl propanol.
  3. Deprotonation and Silylation: Lithium diisopropylamide (LDA) is used to deprotonate the 8-position of the quinolone, followed by treatment with trimethylsilyl iodide to form a silylated intermediate.
  4. Methylation: A second round of LDA generates a carbanion that reacts with methyl iodide to introduce a methyl group at the 5-position.
  5. Deprotection: Treatment with cesium fluoride removes the silyl group, and aqueous acid hydrolyzes the oxazoline to yield the free acid.
  6. Final Steps: The free acid undergoes further reactions involving Grignard reagents and piperazine derivatives to yield grepafloxacin through a series of modifications .

This multi-step synthesis highlights the complexity involved in producing fluoroquinolone antibiotics and emphasizes the importance of controlling reaction conditions to achieve high yields.

Molecular Structure Analysis

Grepafloxacin features a complex molecular structure characterized by its bicyclic core typical of fluoroquinolones. Key structural features include:

  • Core Structure: The molecule contains a quinolone ring fused with a piperazine moiety, which contributes to its antibacterial activity.
  • Stereochemistry: Grepafloxacin is a racemic mixture consisting of two enantiomers, (R)-grepafloxacin and (S)-grepafloxacin, each exhibiting distinct pharmacological properties .
  • Functional Groups: The presence of fluorine at position 6 enhances its antibacterial potency, while other substituents contribute to its solubility and bioavailability.

The molecular weight of grepafloxacin is 359.401 g/mol, and it has a specific three-dimensional arrangement that is crucial for its interaction with bacterial enzymes .

Chemical Reactions Analysis

Grepafloxacin undergoes various chemical reactions during its metabolism and interaction with bacterial targets:

  • Metabolism: It is primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2 and CYP3A4), leading to several metabolites including glucuronide conjugates that lack antimicrobial activity .
  • Mechanism of Action: Grepafloxacin inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication processes essential for bacterial survival .
  • Interactions: The drug also forms complexes with metal ions, which can influence its antibacterial efficacy and bioavailability .
Mechanism of Action

Grepafloxacin's mechanism of action revolves around its ability to inhibit bacterial topoisomerases:

  1. Target Enzymes: It specifically targets topoisomerase II (DNA gyrase) and topoisomerase IV, which are critical for managing DNA supercoiling during replication.
  2. Inhibition Process: By binding to these enzymes, grepafloxacin prevents them from performing their normal function of cutting and rejoining DNA strands. This inhibition leads to the accumulation of double-stranded breaks in bacterial DNA.
  3. Resulting Effect: The disruption in DNA replication ultimately results in bacterial cell death or stasis, making it effective against a wide range of gram-positive and gram-negative bacteria .
Physical and Chemical Properties Analysis

Grepafloxacin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or when exposed to light.
  • Bioavailability: Following oral administration, grepafloxacin has an absolute bioavailability of approximately 70%, indicating good absorption in the gastrointestinal tract .
  • Half-life: The elimination half-life is about 15 hours, allowing for once-daily dosing in clinical settings.

These properties are crucial for determining the drug's pharmacokinetics and therapeutic applications.

Applications

Although grepafloxacin was withdrawn from the market due to safety concerns, it had several applications during its time in use:

  • Clinical Uses: It was indicated for treating respiratory infections such as chronic bronchitis exacerbations and community-acquired pneumonia caused by susceptible strains like Haemophilus influenzae and Streptococcus pneumoniae.
  • Research Applications: Grepafloxacin has been studied for its potential interactions with other compounds and its effects on cytokine production in vitro . Additionally, it serves as a reference compound in studies exploring new fluoroquinolone derivatives and their antibacterial activities .

Despite its withdrawal from clinical use, grepafloxacin remains an important compound in pharmacological research due to its unique properties and mechanisms.

Properties

CAS Number

146863-02-7

Product Name

Grepafloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Solubility

6.32e-01 g/L

Synonyms

(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-, monohydrochloride, (+--)-
grepafloxacin
grepafloxacin HCl
grepafloxacin hydrochloride
OPC 17116
OPC-17116
Raxa

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.